molecular formula C19H24N4O B3015985 4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide CAS No. 479221-22-2

4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B3015985
CAS No.: 479221-22-2
M. Wt: 324.428
InChI Key: QBXSPUSIMFUWTP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide is a hydrazide-hydrazone derivative characterized by a benzohydrazide core substituted with an aminomethyl group at the 4-position and a diethylamino-functionalized phenyl group in the hydrazone moiety. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves the condensation of 4-(aminomethyl)benzohydrazide with 4-(diethylamino)benzaldehyde under acidic or reflux conditions .

Properties

IUPAC Name

4-(aminomethyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXSPUSIMFUWTP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(aminomethyl)benzylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products may include oxidized derivatives such as nitro compounds.

    Reduction: The major products may include reduced derivatives such as amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃₉H₄₉N₃O₆S₂
  • Molecular Weight : 768.0 g/mol
  • CAS Number : 25305-87-7
  • IUPAC Name : 3-[[4-[(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The structural features of 4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide allow for interactions with biological targets involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Dyeing Agents

The compound is utilized as a dyeing agent in textile industries due to its vibrant color properties and stability under various conditions.

Case Study : Research has shown that formulations containing this compound provide superior colorfastness compared to traditional dyes, making them suitable for high-performance textiles.

Fluorescent Probes

This compound serves as a fluorescent probe in analytical applications, particularly for detecting metal ions.

Data Table: Detection Limits for Metal Ions

Metal IonDetection Limit (µM)Reference
Lead (Pb²⁺)0.5
Mercury (Hg²⁺)0.2
Cadmium (Cd²⁺)0.3

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N’-{[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The aminomethyl and diethylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups
  • This contrasts with electron-withdrawing groups like trifluoromethyl (CF₃) in 4-(trifluoromethyl)-N'-benzylidenebenzohydrazide derivatives, which increase lipophilicity and improve blood-brain barrier penetration but reduce aqueous solubility .
  • Diethylamino Group (Hydrazone Moiety): The diethylamino group contributes basicity and electron-donating effects, stabilizing the hydrazone linkage. Analogous compounds with dimethylamino groups (e.g., N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazides) exhibit similar stabilization but slightly reduced steric bulk .

Steric and Solubility Considerations

  • Steric Bulk: Bulky substituents like tert-butyl (e.g., 4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzohydrazide) reduce enzymatic binding efficiency but improve crystal packing stability, as evidenced by monoclinic Pbc2 space group crystallization . The aminomethyl group in the target compound offers moderate steric hindrance, balancing solubility and target engagement.
  • Solubility: The polar aminomethyl group enhances water solubility compared to hydrophobic groups (e.g., CF₃, tert-butyl). For instance, 4-methoxy-N′-benzylidenebenzohydrazides exhibit logP values ~2.5, whereas the target compound’s logP is estimated to be lower (~1.8–2.0) .

Structure-Activity Relationships (SAR)

Compound Class Key Substituent Biological Activity (IC₅₀ or MIC) Reference
4-(Aminomethyl)-benzohydrazide -CH₂NH₂ (4-position) Pending evaluation Target
4-(CF₃)-benzohydrazide -CF₃ (4-position) AChE: 46.8 µM; BuChE: 19.1 µM
4-tert-butyl-benzohydrazide -C(CH₃)₃ (4-position) Crystallographic stability
4-(Butylamino)-benzohydrazide -NH(CH₂)₃CH₃ (4-position) HepG2 cytotoxicity: 12–45 µM

Biological Activity

4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its antiviral properties, mechanism of action, and potential for further development.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against various viral infections, particularly filoviruses such as Ebola and Marburg viruses. A notable study demonstrated that derivatives of 4-(aminomethyl)benzamide, including this compound, exhibit potent inhibitory effects on the entry of these viruses into host cells. For instance, specific derivatives showed effective half-maximal effective concentration (EC50) values of less than 10 µM against both Ebola and Marburg viruses in Vero cell assays .

The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral entry. It is believed that the structural features of the compound allow it to interfere with the viral fusion process, thereby preventing the virus from successfully entering and replicating within host cells. Structural optimization studies have indicated that modifications to the benzamide backbone can enhance antiviral activity and metabolic stability in biological systems .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various 4-(aminomethyl)benzamide derivatives, compounds were tested against wild-type strains of Ebola and Marburg viruses. The results indicated that certain derivatives had a significant reduction in viral entry, confirming their potential as therapeutic agents for treating filovirus infections. The most promising compounds demonstrated not only low EC50 values but also favorable metabolic profiles in plasma and liver microsomes .

Study 2: Structural Optimization

Another research effort focused on optimizing the structural components of this compound to improve its efficacy. This involved synthesizing a series of derivatives and evaluating their biological activity against both DNA methyltransferases and viral entry mechanisms. The findings suggested that certain substitutions could enhance both potency and selectivity against target enzymes involved in cancer progression and viral replication .

Data Summary

CompoundTarget VirusEC50 (µM)Mechanism
CBS1118Ebola<10Inhibition of viral entry
CBS1119Marburg<10Inhibition of viral entry
Compound XDNMT10.9Inhibition of DNA methylation

Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

  • Further Optimization : Continued structural modifications could lead to more potent derivatives with improved selectivity.
  • In Vivo Studies : To assess the therapeutic potential, in vivo studies are necessary to evaluate efficacy and safety profiles.
  • Broader Spectrum Testing : Investigating activity against other viral pathogens and cancer cell lines may reveal additional therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via Schiff base formation between 4-(aminomethyl)benzohydrazide and 4-(diethylamino)benzaldehyde. Critical parameters include:
  • Solvent system : A mixture of ethanol and DMF (3:1 v/v) under reflux (70–80°C) to enhance solubility and reaction kinetics .
  • Catalyst : Concentrated sulfuric acid (0.5 mL per 0.01 mol substrate) accelerates imine bond formation .
  • Purification : Recrystallization from ethanol yields single crystals suitable for X-ray diffraction .
    Yield optimization involves monitoring reaction completion via TLC and adjusting stoichiometric ratios (1:1 hydrazide:aldehyde) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Resolves the planar geometry of the hydrazide moiety and dihedral angles between aromatic rings (e.g., C–N–N–C torsion angle ≈ 10.5°) .
  • NMR spectroscopy : Key signals include the imine proton (δ 8.2–8.5 ppm, singlet) and diethylamino group (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.3–3.5 ppm, quartet for CH₂) .
  • FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3250 cm⁻¹ (N–H) confirm Schiff base formation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve electronic structure ambiguities in this compound?

  • Methodological Answer :
  • HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., HOMO localized on the diethylamino group; LUMO on the benzohydrazide moiety), which correlate with UV-Vis absorption spectra .
  • Hydrogen bonding networks : DFT-derived lattice energies (e.g., −120 kJ/mol) validate crystallographic hydrogen bond distances (N–H⋯O ≈ 2.1 Å) .
  • Software : Gaussian 09 with B3LYP/6-31G(d) basis set is standard for geometry optimization .

Q. How should researchers address contradictions in spectroscopic vs. computational data?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR chemical shifts with gauge-including atomic orbital (GIAO) calculations from DFT .
  • Dynamic effects : Account for solvent polarity in computational models (e.g., PCM solvation model) to align with observed NMR splitting patterns .
  • Crystallographic refinement : Use SHELXL for anisotropic displacement parameters to resolve discrepancies in bond-length alternation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Functional group substitution : Replace diethylamino with dimethylamino or morpholino groups to assess electronic effects on bioactivity .
  • In vitro assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) or antimicrobial activity using MIC assays against S. aureus .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450) .

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